molecular formula C24H35N5O5 B1683401 Ximelagatran CAS No. 192939-46-1

Ximelagatran

Cat. No. B1683401
M. Wt: 473.6 g/mol
InChI Key: PMOVWDINZOACJB-ILZRESODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ximelagatran is a prodrug that requires in vivo conversion to the active agent, melagatran . The activation of ximelagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Molecular Structure Analysis

The molecular formula of Ximelagatran is C24H35N5O5 . It has an average mass of 473.565 Da and a monoisotopic mass of 473.263824 Da .


Chemical Reactions Analysis

The metabolism of Ximelagatran involves the conversion of the prodrug to the active agent, melagatran, through dealkylation and dehydroxylation . The role of mARC2 in the metabolism of Ximelagatran was evaluated in hepatocytes and adipocytes .


Physical And Chemical Properties Analysis

Ximelagatran has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 125.2±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 349.4±7.0 cm3 .

Scientific Research Applications

Inhibition of Thrombin Generation

Ximelagatran has demonstrated significant efficacy in inhibiting thrombin generation in humans. A study by Sarich et al. (2002) used a model of thrombin generation in shed blood from healthy male subjects to show that ximelagatran significantly reduced levels of prothrombin fragment 1+2 and thrombin-antithrombin complex in shed blood, indicating its potential in inhibiting thrombin generation after acute activation of coagulation (Sarich et al., 2002).

Prevention of Thromboembolism

Ximelagatran has been compared with warfarin for the prevention of thromboembolism in patients with nonvalvular atrial fibrillation. The SPORTIF III and V studies aimed to assess the efficacy and safety of ximelagatran as an alternative to warfarin for preventing thromboembolism. These studies, involving thousands of patients, established the noninferiority of ximelagatran relative to warfarin, highlighting its potential in clinical practice for patients at risk of stroke due to atrial fibrillation (Halperin, 2003).

Pharmacokinetics and Clinical Effects

The pharmacokinetics, pharmacodynamics, and clinical effects of ximelagatran in the treatment of patients with pulmonary embolism and deep vein thrombosis have been extensively studied. Wåhlander et al. (2002) reported that ximelagatran showed reproducible pharmacokinetics and pharmacodynamics with a rapid onset of action in patients, offering promising results for treating pulmonary embolism (Wåhlander et al., 2002).

Pharmacodynamics and Pharmacokinetics

Gustafsson and Elg (2003) provided a review on the pharmacodynamics and pharmacokinetics of ximelagatran and melagatran, emphasizing the rapid, competitive inhibition of human alpha-thrombin by melagatran. This review highlighted the wide therapeutic interval of melagatran, which enables its safe administration across a wide range of doses without an increased risk of bleeding, making ximelagatran a favorable option for the prophylaxis and treatment of thromboembolic disorders (Gustafsson & Elg, 2003).

Safety and Drug-Drug Interactions

Bredberg et al. (2003) investigated the potential of ximelagatran for cytochrome P450-mediated drug-drug interactions, concluding that ximelagatran has a low potential for such interactions, which supports its use in clinical settings where patients may be on multiple medications. The study found no significant effects on the pharmacokinetics of melagatran when ximelagatran was coadministered with other drugs, indicating a favorable profile for its use in complex patient populations (Bredberg et al., 2003).

Safety And Hazards

Ximelagatran was reported to cause hepatotoxicity (liver damage) during trials . This led to its withdrawal from the market by its manufacturer, AstraZeneca .

properties

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049075
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.45e-02 g/L
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ximelagatran was the first member of the drug class of direct thrombin inhibitors that can be taken orally. Its effect is solely related to the inhibition of thrombin.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ximelagatran

CAS RN

192939-46-1
Record name Ximelagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximelagatran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192939461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ximelagatran
Reactant of Route 2
Reactant of Route 2
Ximelagatran
Reactant of Route 3
Ximelagatran
Reactant of Route 4
Ximelagatran
Reactant of Route 5
Reactant of Route 5
Ximelagatran
Reactant of Route 6
Reactant of Route 6
Ximelagatran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.